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molecular formula C17H21BrO B139514 1-(5-Bromo-2-methoxyphenyl)adamantane CAS No. 104224-63-7

1-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No. B139514
M. Wt: 321.3 g/mol
InChI Key: QQAMHHZQONQBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871972B2

Procedure details

Next, 0.03 g of Pd(OAc)2 and 3.5 g of 1-(5-bromo-2-methoxyphenyl) adamantane were added to the mixture, followed by 25 mL of tetrahydrofuran in order to improve agitation, and the mixture was heated at reflux for approximately 24 hours. The resulting mixture was then evaporated to dryness and poured into 103 mL of 0.015 N HCl. Next, 150 mL of dichloromethane and 100 mL of water were added to yield a mixture consisting of a solid, an aqueous layer and an organic layer. The mixture was then filtered to separate the solid, the aqueous layer was discarded, and the organic layer was washed with 200 mL of water and decanted again. This process was repeated twice on the filtered solid. The three collected organic layers were evaporated to dryness, washed in methanol, and dried to yield 2.1 g of 3,3′-diadamantyl-4,4′-dimethoxybiphenyl (yield: 39.9%). Analytical data: Melting point: 288.1-289.1° C.; Elemental analysis: C 83.63%, H 8.73%; 1H-NMR (300 MHz, CDCl3): δ 1.78 (broad s, 12H), 2.08 (broad s, 6H), 2.15 (broad s, 12H), 3.86 (s, 6H), 6.92 (dm, 2H, J=8.1 Hz), 7.34 (dd, 2H, J=2.4, 8.1 Hz), 7.39 (d, 2H, J=2.4 Hz); 13C-NMR (75.4 MHz, CDCl3): δ 29.2, 37.1, 37.2, 40.6, 55.1, 111.9, 125.0, 125.5, 134.0, 138.5, 157.8; MS (EI, 70 eV): m/z=484 (6), 483 (36), 412 (M+, 100), 410 (5), 347 (8), 135 (22), 107 (7), 93 (14), 79 (17), 67 (9), 55 (6); IR (Selected absorption bands): 2992, 2964, 2898, 2850, 1603 cm−1.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([C:8]23[CH2:17][CH:12]4[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]4)[CH2:9]2)[CH2:15]3)[CH:7]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCCC1>[C:8]12([C:6]3[CH:7]=[C:2]([C:2]4[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([C:8]56[CH2:9][CH:10]7[CH2:16][CH:14]([CH2:13][CH:12]([CH2:11]7)[CH2:17]5)[CH2:15]6)[CH:7]=4)[CH:3]=[CH:4][C:5]=3[O:18][CH3:19])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C12CC3CC(CC(C1)C3)C2)OC
Name
Quantity
0.03 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for approximately 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was then evaporated to dryness
ADDITION
Type
ADDITION
Details
poured into 103 mL of 0.015 N HCl
ADDITION
Type
ADDITION
Details
Next, 150 mL of dichloromethane and 100 mL of water were added
CUSTOM
Type
CUSTOM
Details
to yield a mixture
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to separate the solid
WASH
Type
WASH
Details
the organic layer was washed with 200 mL of water
CUSTOM
Type
CUSTOM
Details
decanted again
CUSTOM
Type
CUSTOM
Details
The three collected organic layers were evaporated to dryness
WASH
Type
WASH
Details
washed in methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C2=CC(=C(C=C2)OC)C23CC1CC(CC(C2)C1)C3
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 39.9%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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